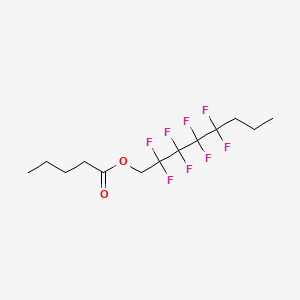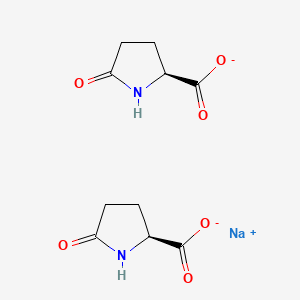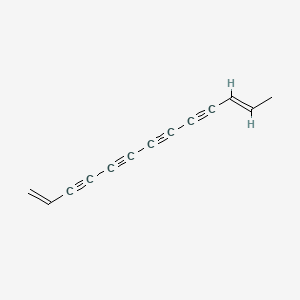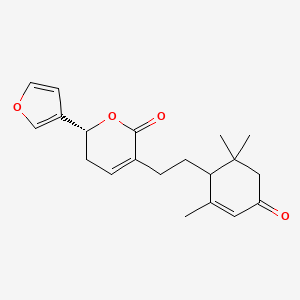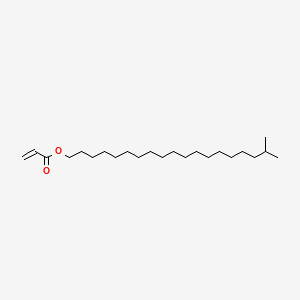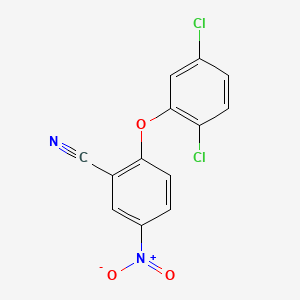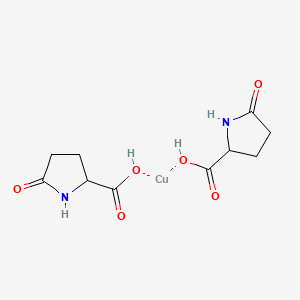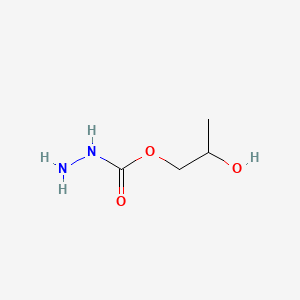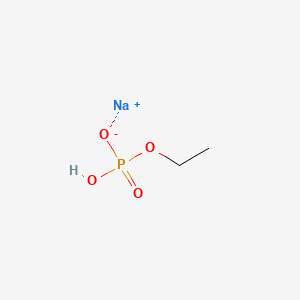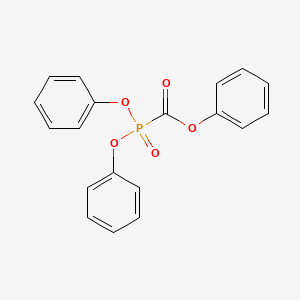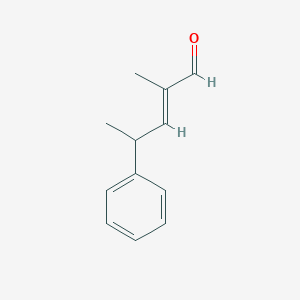
Barium (1,1'-biphenyl)-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium (1,1’-biphenyl)-2-olate is an organometallic compound that features a barium ion coordinated to a biphenyl ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium (1,1’-biphenyl)-2-olate typically involves the reaction of barium salts with biphenyl derivatives under controlled conditions. One common method is the reaction of barium hydroxide with 1,1’-biphenyl-2-ol in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of barium (1,1’-biphenyl)-2-olate may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Barium (1,1’-biphenyl)-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium biphenyl-2,2’-dione.
Reduction: Reduction reactions can convert it back to the parent biphenyl compound.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Barium biphenyl-2,2’-dione.
Reduction: Biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Barium (1,1’-biphenyl)-2-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of barium (1,1’-biphenyl)-2-olate involves its interaction with various molecular targets. The barium ion can coordinate with different ligands, altering the electronic properties of the biphenyl ring. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium biphenyl-2,2’-dione
- Barium biphenyl-2-carboxylate
- Barium biphenyl-2-sulfonate
Uniqueness
Barium (1,1’-biphenyl)-2-olate is unique due to its specific coordination environment and the electronic effects imparted by the barium ion. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.
Propriétés
Numéro CAS |
84604-76-2 |
|---|---|
Formule moléculaire |
C24H18BaO2 |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
barium(2+);2-phenylphenolate |
InChI |
InChI=1S/2C12H10O.Ba/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 |
Clé InChI |
HVAFXDMPOZLPCX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



